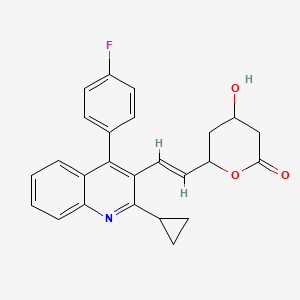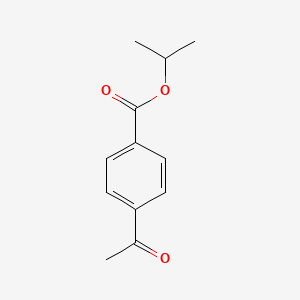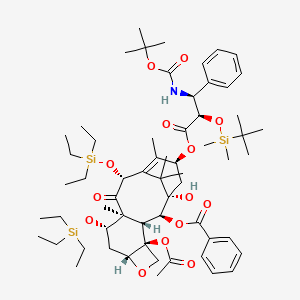![molecular formula C13H10F2N2O2 B13429913 4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a bipyridine core, which is a common structural motif in coordination chemistry and catalysis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto a bipyridine scaffold. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. For instance, the use of difluoromethylsulfone as a CF₂H source in the presence of a base like NaHCO₃ and a photocatalyst such as Ir(ppy)₃ under blue LED irradiation has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and scalable difluoromethylation protocols could be potential approaches for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the bipyridine core can produce partially or fully reduced bipyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or imaging agents.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid exerts its effects is largely dependent on its role as a ligand. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. The difluoromethyl group can influence the electronic properties of the compound, enhancing its reactivity and stability in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid
- 4-(Chloromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid
- 4-(Methyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid
Uniqueness
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its trifluoromethyl or chloromethyl analogs. Additionally, the difluoromethyl group can enhance the compound’s stability and solubility, making it more suitable for various applications in chemistry and industry.
Propiedades
Fórmula molecular |
C13H10F2N2O2 |
|---|---|
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-methyl-6-pyridin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10F2N2O2/c1-7-11(13(18)19)8(12(14)15)6-10(17-7)9-4-2-3-5-16-9/h2-6,12H,1H3,(H,18,19) |
Clave InChI |
IJBPDVRNGWLPOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=N1)C2=CC=CC=N2)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


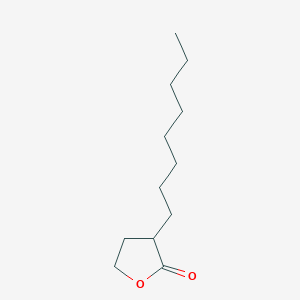


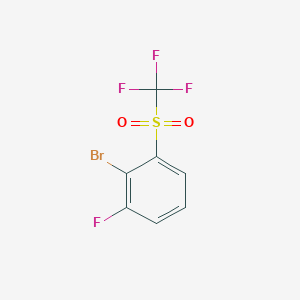
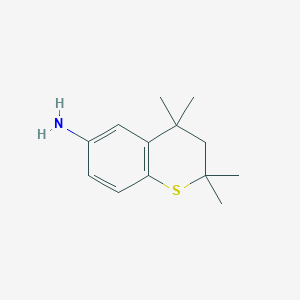
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
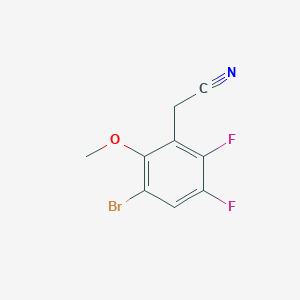
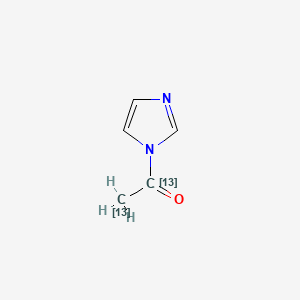
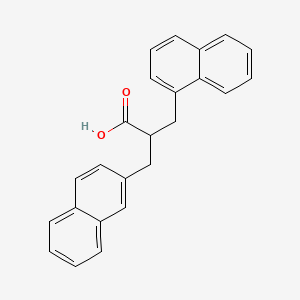
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
